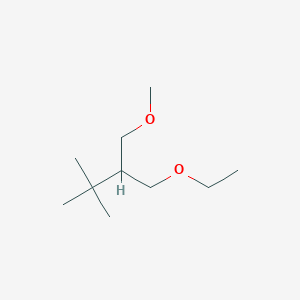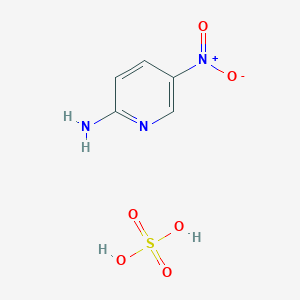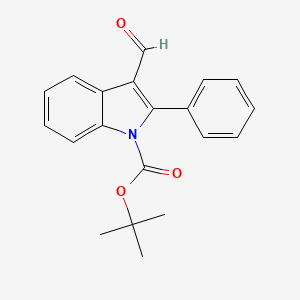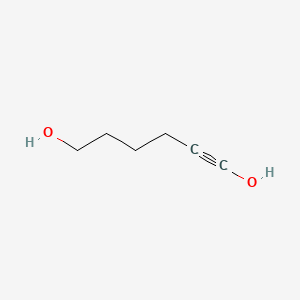
Hex-1-yne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-yne-1,6-diol is an organic compound with the molecular formula C6H10O2. It features both an alkyne (a carbon-carbon triple bond) and two hydroxyl groups (-OH) at the terminal positions. This unique structure makes it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-1-yne-1,6-diol can be synthesized through several methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction of monosodium acetylide with butyl bromide can yield 1-hexyne, which can then be further functionalized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-1-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Produces hex-1-yne-1,6-dione.
Reduction: Yields hex-1-ene-1,6-diol or hexane-1,6-diol.
Substitution: Forms hex-1-yne-1,6-dichloride or hex-1-yne-1,6-dibromide.
Wissenschaftliche Forschungsanwendungen
Hex-1-yne-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hex-1-yne-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Hex-1-yne-1,6-diol can be compared with other similar compounds such as:
Hex-2-yne-1,6-diol: Similar structure but with the alkyne group at a different position.
Hexane-1,6-diol: Lacks the alkyne group, making it less reactive in certain chemical reactions.
1-Hexyne: Contains only the alkyne group without hydroxyl functionalities.
Uniqueness: this compound’s combination of alkyne and hydroxyl groups makes it uniquely versatile for a variety of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
143672-70-2 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
hex-1-yne-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1-3,5H2 |
InChI-Schlüssel |
KNPAJOJKZPABSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CC#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


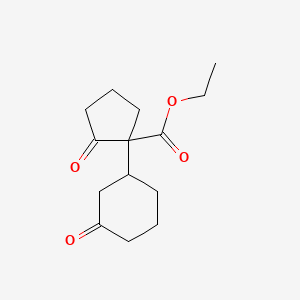
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
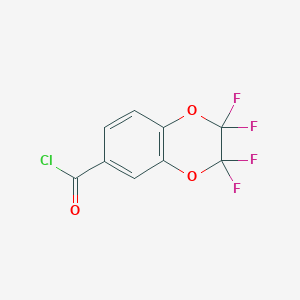
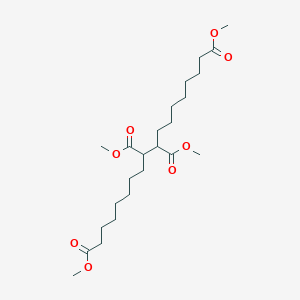

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
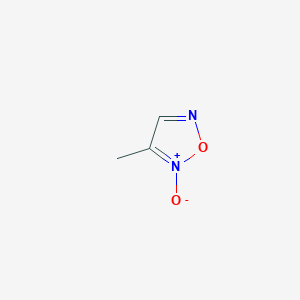
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
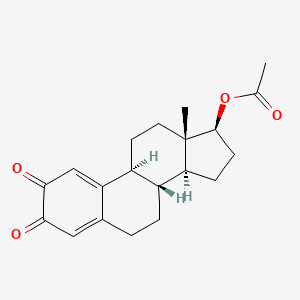
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
